molecular formula C22H18F2N2O3S B2427669 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide CAS No. 954614-29-0

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B2427669
CAS RN: 954614-29-0
M. Wt: 428.45
InChI Key: KREZZOFJNMOANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C22H18F2N2O3S and its molecular weight is 428.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity

Research has explored the pharmacological potential of N-substituted benzene sulfonamide derivatives, which are structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide. These compounds were synthesized and evaluated for various activities including diuretic, antihypertensive, and anti-diabetic potentials in rats, demonstrating significant activity in these areas (Rahman et al., 2014).

Synthesis and Structural Analysis

The synthesis of tetrahydroquinoline derivatives bearing a sulfonamide moiety has been a focus in scientific research, aiming to create novel antitumor agents. These derivatives have shown potent antitumor activity in vitro, indicating their potential as effective antitumor compounds (Alqasoumi et al., 2010). Additionally, studies have delved into the synthesis of tetrahydroquinoline-embedded bridged benzothiaoxazepine-dioxides, highlighting the importance of structural properties in the development of pharmaceutical compounds (Borgohain et al., 2017).

Anticancer and Anti-HIV Properties

Investigations into the synthesis of new sulfonamide derivatives, including those structurally similar to this compound, have demonstrated significant pro-apoptotic effects in cancer cells. These effects were observed through activation of apoptotic genes, suggesting their potential use in cancer treatment (Cumaoğlu et al., 2015). Additionally, other synthesized benzenesulfonamide derivatives have shown in vitro anticancer and anti-HIV activities, indicating their potential therapeutic applications in these areas (Pomarnacka & Kornicka, 2001).

Molecular Interactions and Enzyme Inhibition

The interaction between human carbonic anhydrases and benzenesulfonamides, including those similar to this compound, has been studied. These interactions are crucial for designing selective carbonic anhydrase inhibitors, which have applications in treating various diseases (Bruno et al., 2017).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-17-7-9-19(24)21(13-17)30(28,29)25-18-8-10-20-16(12-18)6-11-22(27)26(20)14-15-4-2-1-3-5-15/h1-5,7-10,12-13,25H,6,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREZZOFJNMOANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.